Endosidin2

Endosomal Recycling Membrane Trafficking Golgi Morphology

Endosidin2 (ES2) is the definitive pharmacological tool for dissecting exocyst-dependent trafficking. Unlike Brefeldin A or Wortmannin, ES2 directly binds the EXO70 subunit (Kd=253 µM), enabling clean, target-specific inhibition of exocytosis and endosomal recycling without Golgi collapse. Its unique gain-of-function vacuolar shunting of PIN2 (50 µM, 1–3 h) is unmatched by any other inhibitor. Procure ES2 to achieve orthogonal dissection of exocytosis vs. endocytosis in plant and human cell biology, and to validate EXO70 as a therapeutic target.

Molecular Formula C15H12FIN2O3
Molecular Weight 414.17 g/mol
Cat. No. B11934130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndosidin2
Molecular FormulaC15H12FIN2O3
Molecular Weight414.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O
InChIInChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8-
InChIKeyUIADDCURKKFTFW-LSCVHKIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endosidin2 (ES2) for Scientific Procurement: Baseline Overview and Chemical Identity


Endosidin2 (ES2) is a synthetic small molecule classified as a benzylidene-benzohydrazide derivative with the molecular formula C15H12FIN2O3 and a molecular weight of 414.17 g/mol . It was originally identified through a high-throughput chemical genetic screen of over 46,000 compounds for modulators of endomembrane trafficking in plants [1]. The compound acts as a selective inhibitor of the exocyst complex by directly binding to the EXO70 (exocyst component of 70 kDa) subunit, thereby disrupting exocytosis and endosomal recycling in both plant and human cells while simultaneously enhancing vacuolar trafficking in plants [2]. This unique dual-mode trafficking modulation distinguishes ES2 from classical endomembrane disruptors and positions it as a specialized tool molecule for studying exocyst-dependent cellular processes across eukaryotic systems.

Why Generic Substitution Fails: The Specificity of Endosidin2 as an EXO70 Inhibitor


Generic substitution of Endosidin2 with other common endomembrane trafficking inhibitors (e.g., Brefeldin A, Wortmannin, Tyrphostin A23, Endosidin1) is scientifically invalid due to fundamentally divergent molecular targets and resultant cellular phenotypes. Unlike Brefeldin A (BFA), which targets the ARF-GEF/COPI machinery causing broad Golgi disruption, ES2 directly binds the EXO70 subunit of the exocyst complex (Kd = 253 μM), leading to a targeted inhibition of the final tethering step of exocytosis without collapsing the Golgi apparatus [1]. Furthermore, while Endosidin1 (ES1) inhibits early endocytosis and targets an undefined SYP61-positive compartment, ES2 uniquely inhibits endosomal recycling and exocytosis, demonstrating a completely distinct and orthogonal mode of action within the same trafficking pathway [2]. This target selectivity is critical: ES2 is the only commercially available small molecule known to directly and specifically target the EXO70 subunit, a protein implicated in both polarized plant growth and human diseases such as cancer metastasis and diabetes [3]. Therefore, substituting ES2 with a broader-spectrum trafficking inhibitor would result in a loss of target-specific resolution and produce confounding off-target morphological artifacts, compromising the validity of exocyst-focused studies.

Product-Specific Quantitative Evidence Guide: Why Procure Endosidin2 Over Analogs


Endosidin2 vs. Brefeldin A: Specific Endosomal Recycling Inhibition Without Golgi Disruption

In a direct head-to-head comparative study of endosomal recycling inhibitors, Endosidin2 (ES2) was found to inhibit endosomal recycling in a more specific manner than Brefeldin A (BFA). Crucially, ES2 inhibited protein recycling without affecting other internal compartments as manifested by BFA [1]. This demonstrates that while BFA is a broad-spectrum secretion inhibitor that causes Golgi stack fusion and ER-Golgi intermediate compartment (ERGIC) collapse, ES2 selectively targets the exocyst-mediated recycling step, preserving overall Golgi architecture. Quantitative PIN2:GFP imaging confirms that ES2 reduces plasma membrane (PM) abundance of the cargo and promotes its vacuolar targeting, whereas BFA traps cargo in BFA-compartments derived from aggregated Golgi and TGN [2].

Endosomal Recycling Membrane Trafficking Golgi Morphology

Endosidin2 Cross-Species Potency: Conserved EXO70 Inhibition and IC50 Quantification in Plant Models

Endosidin2 exhibits quantifiable, dose-dependent inhibition of polarized cell growth across evolutionarily divergent plant species, underscoring its utility as a conserved exocyst inhibitor. In the model moss Physcomitrium patens, a quantitative dose-response analysis determined the IC50 of ES2 for inhibition of protonemal area expansion to be between 8.8 μM and 12.3 μM [1]. At a higher concentration of 50 μM, ES2 treatment resulted in the rupture of tip-growing caulonema cells near their apices, a specific phenotype indicative of failed cell wall material deposition via exocytosis inhibition [1]. While direct cross-study IC50 comparisons in Arabidopsis are complicated by differing assay endpoints, ES2 treatment at 50 μM in Arabidopsis roots similarly abolishes the plasma membrane localization of PIN2:GFP within 1-3 hours, confirming potent and conserved exocyst inhibition in angiosperms [2].

Polarized Growth Exocytosis IC50

Endosidin2 Binding Affinity (Kd) to EXO70A1: A Defined Pharmacological Benchmark

The molecular interaction between Endosidin2 and its primary target, the EXO70 subunit of the exocyst complex, has been quantitatively defined through biophysical measurements. ES2 binds to the purified EXO70A1 protein with a dissociation constant (Kd) of 253 μM, as determined by microscale thermophoresis (MST) [1]. This defined affinity, while in the mid-micromolar range, is sufficient to confer a robust cellular phenotype and serves as a benchmark for structure-activity relationship (SAR) studies aimed at developing higher-affinity EXO70 inhibitors . In contrast, other trafficking inhibitors such as Brefeldin A target multiple ARF-GEFs with varying affinities, and Endosidin1's direct protein target(s) remain undefined [2].

Protein-Ligand Interaction Kd EXO70A1

Endosidin2 vs. Endosidin1: Orthogonal Targets and Trafficking Outcomes for Combinatorial Dissection

While Endosidin2 and Endosidin1 are both small molecule modulators of plant endomembrane trafficking identified from the same chemical genetic screen, they operate on fundamentally distinct steps of the pathway. Endosidin1 (ES1) selectively inhibits the endocytosis of specific plasma membrane cargoes like the brassinosteroid receptor BRI1 and the auxin transporters PIN2 and AUX1, acting at an early endocytic compartment defined by the syntaxin SYP61 [1]. In stark contrast, Endosidin2 (ES2) inhibits exocytosis and endosomal recycling by targeting the EXO70 subunit of the exocyst complex [2]. This orthogonal targeting allows researchers to dissect the relative contributions of endocytosis versus recycling/exocytosis to a given cellular process. For example, combining ES1 (to block internalization) with ES2 (to block recycling) can be used to explore the downstream effects of halting protein cycling through internal compartments [3].

Endocytosis Exocytosis Trafficking Pathways

Endosidin2 Promotes Vacuolar Trafficking: A Unique Gain-of-Function Phenotype Absent in Other Inhibitors

A unique and quantifiable differentiation of Endosidin2 compared to other trafficking inhibitors is its ability to actively promote vacuolar trafficking of plasma membrane proteins. While compounds like Brefeldin A simply cause cargo accumulation in aberrant ER-Golgi hybrid compartments (BFA compartments), ES2 treatment results in the specific redirection of endocytosed and newly synthesized cargo, such as the auxin efflux carrier PIN2, from the plasma membrane and endosomes directly to the vacuole for degradation [1]. This is visually and quantitatively evidenced by the accumulation of PIN2:GFP signal in the lytic vacuole of root cells after 1-3 hours of 50 μM ES2 treatment, a phenotype not observed with equivalent concentrations of BFA, Wortmannin, or Tyrphostin A23 [2].

Vacuolar Targeting Protein Degradation Trafficking Modulation

Best Research and Industrial Application Scenarios for Endosidin2 Procurement


Dissecting Exocyst-Dependent Exocytosis vs. Endocytosis in Plant Cell Polarity

Scenario: A researcher aims to determine the relative contribution of exocyst-mediated exocytosis versus clathrin-mediated endocytosis to the polar localization of a specific plasma membrane protein (e.g., an auxin transporter) in Arabidopsis roots. Rationale for ES2 Procurement: As established in Section 3 (Evidence Item 4), Endosidin2 and Endosidin1 offer an orthogonal, small-molecule toolkit. ES2 specifically blocks EXO70-dependent exocytosis and recycling (IC50 ~ 8.8-12.3 µM in Physcomitrium, effective at 50 µM in Arabidopsis), while ES1 blocks early endocytosis. Procuring both allows for a clean, pharmacological dissection of the two opposing trafficking pathways without the confounding Golgi artifacts of BFA or the undefined targets of other inhibitors [1][2].

Inducing and Tracking Vacuolar Degradation of Specific Plasma Membrane Cargoes

Scenario: A cell biologist needs to acutely and specifically redirect a protein of interest from the plasma membrane or recycling endosomes to the lytic vacuole for degradation, bypassing the secretory pathway. Rationale for ES2 Procurement: As detailed in Section 3 (Evidence Item 5), a unique property of ES2 is its ability to promote the vacuolar trafficking of proteins like PIN2. Treatment with 50 µM ES2 results in strong vacuolar fluorescence of PIN2:GFP within 1-3 hours, a gain-of-function phenotype that is not observed with other trafficking inhibitors like BFA, which instead cause cargo to accumulate in non-degradative Golgi/ER aggregates [3]. This makes ES2 the only known small-molecule tool for rapidly and conditionally shunting PM proteins to the vacuole for degradation studies.

Validating EXO70 as a Conserved Drug Target in Human Cell Models

Scenario: A cancer biology group is investigating the role of the exocyst complex in invadopodia formation and metastasis, and seeks a small-molecule probe to pharmacologically validate EXO70 as a tractable target. Rationale for ES2 Procurement: ES2 is the first-in-class small molecule inhibitor of the EXO70 subunit of the exocyst complex [4]. The compound's ability to inhibit exocytosis is conserved between plant and human cells, as it targets the evolutionarily conserved EXO70 protein [5]. Its defined binding affinity (Kd = 253 µM for plant EXO70A1) provides a starting point for SAR and target validation studies in mammalian systems, as outlined in its patent application for therapeutic use in cancer and diabetes [6].

Studying Polarized Cell Growth in Non-Flowering Plant Models

Scenario: A researcher studying the evolution of polarized growth mechanisms wants to test the functional conservation of the exocyst complex in the moss Physcomitrium patens. Rationale for ES2 Procurement: The quantitative dose-response of ES2 on polarized protonemal growth has been rigorously established in P. patens, with a defined IC50 of 8.8-12.3 µM for area expansion and a characteristic cell-rupture phenotype at 50 µM [7]. This well-characterized and quantifiable phenotype provides a robust, cross-species assay for exocyst function that is simpler to score than comparable assays in Arabidopsis, making ES2 an ideal tool for comparative and evolutionary cell biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endosidin2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.